molecular formula C13H11ClO B14518940 4-[(3-Chlorophenyl)methyl]phenol CAS No. 62706-93-8

4-[(3-Chlorophenyl)methyl]phenol

Cat. No.: B14518940
CAS No.: 62706-93-8
M. Wt: 218.68 g/mol
InChI Key: KAZMARYJRJNPAQ-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]phenol is a chemical compound of significant interest in scientific research. It is often studied as a co-crystal or salt with benzoic acid, forming a molecular complex with the formula C20H17ClO3 and a molecular weight of 340.8 g/mol . This specific complex, Benzoic acid;this compound (CAS 62707-02-2), is supplied with a typical purity of 95% and is designed for various laboratory research applications . The presence of both phenolic and chlorinated aromatic systems in its structure makes it a potentially valuable intermediate in organic synthesis and materials science. Researchers utilize this compound for in-vitro studies, which are conducted in controlled laboratory settings outside of living organisms . It is crucial to note that this product is intended for research purposes solely. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention or treatment of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62706-93-8

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]phenol

InChI

InChI=1S/C13H11ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2

InChI Key

KAZMARYJRJNPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 3 Chlorophenyl Methyl Phenol

Methodologies for the Construction of the 4-[(3-Chlorophenyl)methyl]phenol Scaffold

The synthesis of the this compound framework can be achieved through various strategies, primarily focusing on the formation of the critical methylene (B1212753) bridge that connects the phenolic and chlorophenyl moieties.

Approaches for Formation of the Methylene Bridge in Analogous Structures

The construction of the diarylmethane core is a well-documented area of organic synthesis. acs.org A common and historically significant method is the Friedel-Crafts alkylation, which involves the reaction of a benzyl (B1604629) alcohol with an arene in the presence of a Lewis acid catalyst. nih.gov Another prevalent strategy is the reduction of a diarylketone to the corresponding methylene group. acs.org This two-step approach involves an initial Friedel-Crafts acylation to form the ketone, followed by a reduction step. acs.org

Modern cross-coupling reactions have also emerged as powerful tools for forming the C(sp²)–C(sp³) bond of the methylene bridge. These include metal-catalyzed reactions of aryl halides with benzyl nucleophiles or benzyl halides with aryl nucleophiles. nih.govorganic-chemistry.org For instance, nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents has been demonstrated for the synthesis of diarylmethanes. organic-chemistry.org Furthermore, a metal-free approach involving the coupling of tosylhydrazones with boronic acids provides a versatile route to diarylmethanes. nih.govorganic-chemistry.org

A variety of catalytic systems have been developed to facilitate these transformations, including palladium, nickel, and iron-based catalysts. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions is often crucial for achieving high yields and selectivity.

Functional Group Interconversions on the Phenolic and Chlorophenyl Moieties

Functional group interconversions are essential for introducing the desired hydroxyl and chloro substituents onto the aromatic rings either before or after the formation of the methylene bridge. fiveable.meslideshare.net

The phenolic hydroxyl group can be introduced through several methods. One common strategy is the demethylation of a corresponding methoxy-substituted diarylmethane. nih.gov Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are frequently used for this purpose. nih.gov Alternatively, the hydroxyl group can be present on one of the starting materials prior to the methylene bridge formation.

The chloro substituent on the phenyl ring is typically introduced via electrophilic chlorination of the aromatic ring. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed for this purpose. The position of chlorination is directed by the other substituents present on the ring. For instance, the synthesis of 4-chloro-3-methylphenol (B1668792) can be achieved by the chlorination of m-cresol. chemicalbook.com

It is also possible to perform interconversions on the halogen substituent. For example, a bromo-substituted diarylmethane, which might be more readily accessible through certain coupling reactions, could potentially be converted to the desired chloro-derivative through a halogen exchange reaction.

Precursor Selection and Reaction Optimization

The selection of appropriate precursors is critical for the efficient synthesis of this compound. A retrosynthetic analysis suggests several viable precursor pairs. One approach involves the coupling of a 3-chlorobenzyl derivative with a phenol (B47542) or a protected phenol. Another strategy would be the coupling of a 4-hydroxybenzyl derivative with a 3-chlorophenyl species.

For instance, the synthesis could start from 3-chlorobenzyl chloride and phenol, reacting them under Friedel-Crafts conditions. Alternatively, 3-chlorobenzaldehyde (B42229) could be reacted with phenol to form a diarylcarbinol, which is then reduced to the desired product.

Reaction optimization is a key aspect of developing a robust synthetic route. This involves screening various catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the final product. For example, in Friedel-Crafts reactions, the choice and amount of Lewis acid can significantly impact the outcome, with common choices including AlCl₃, FeCl₃, and TiCl₄. acs.org In cross-coupling reactions, the ligand for the metal catalyst plays a crucial role in determining the reaction's efficiency and selectivity. organic-chemistry.org

The table below summarizes some potential precursors for the synthesis of the this compound scaffold.

Precursor 1Precursor 2Reaction Type
3-Chlorobenzyl alcoholPhenolFriedel-Crafts Alkylation
3-Chlorobenzoyl chloridePhenolFriedel-Crafts Acylation followed by Reduction
3-Chlorobenzyl bromide4-Methoxyphenylboronic acidSuzuki Coupling followed by Demethylation
4-Hydroxybenzyl alcohol1-Chloro-3-iodobenzeneSuzuki or other Cross-Coupling Reaction

Derivatization and Analog Generation for Structure-Activity Exploration

Once the core scaffold of this compound is synthesized, it can be further modified to generate a library of analogs. This process is crucial for exploring the structure-activity relationships (SAR) and identifying compounds with improved biological activity.

Synthesis of Substituted this compound Derivatives

The generation of derivatives can be achieved by introducing various substituents onto either the phenolic or the chlorophenyl ring, or by modifying the methylene bridge. nih.gov

Modifications on the Phenolic Ring: The phenolic hydroxyl group is a versatile handle for further reactions. It can be alkylated to form ethers or acylated to form esters. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. Esterification can be achieved using an acyl chloride or a carboxylic acid with a coupling agent. finechem-mirea.ru The aromatic ring of the phenol can also undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Modifications on the Chlorophenyl Ring: The chlorophenyl ring can also be functionalized. For instance, additional substituents can be introduced through electrophilic aromatic substitution, although the directing effects of the existing chloro and benzyl groups must be considered. In some cases, the chloro group itself can be replaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups.

Modifications of the Methylene Bridge: The methylene bridge itself can be a point of modification. For example, it can be oxidized to a carbonyl group, or functionalized through C-H activation reactions to introduce new substituents. nih.gov

The following table provides examples of derivative types that can be synthesized from the parent compound.

Derivative TypeModification SitePotential Reagents
EthersPhenolic -OHAlkyl halides, Base
EstersPhenolic -OHAcyl chlorides, Carboxylic acids
Halogenated DerivativesAromatic RingsN-Halosuccinimides, Halogens
Nitrated DerivativesAromatic RingsNitric acid, Sulfuric acid
Alkylated DerivativesAromatic RingsAlkyl halides, Lewis acid

Exploration of Diverse Chemical Modifications on the Phenol Ring and Chlorophenyl Group

On the chlorophenyl group, the chloro substituent can be replaced with other halogens (e.g., fluorine, bromine, iodine) to investigate the effect of halogen size and electronegativity on biological activity. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the position of the chloro group or at other positions on the ring. researchgate.net For example, a Suzuki coupling could be used to replace the chlorine with an aryl or alkyl group.

The exploration of these diverse chemical modifications allows for a comprehensive SAR study, providing valuable insights into the structural requirements for optimal biological activity.

Mechanistic Studies of Derivatization Reactions

Mechanistic insights into the derivatization of this compound are crucial for predicting reaction outcomes and optimizing synthetic protocols. The primary sites for chemical modification are the phenolic -OH group and the electron-rich aromatic ring to which it is attached.

O-Alkylation via Williamson Ether Synthesis:

A common method for the derivatization of the phenolic hydroxyl group is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the phenol is treated with a strong base, such as sodium hydride (NaH) or a hydroxide, to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in the second step. The reaction involves a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of an ether and a halide salt as a byproduct.

The efficiency of the Williamson ether synthesis is sensitive to the structure of the alkyl halide. Primary alkyl halides are most effective, as steric hindrance around the electrophilic carbon can impede the backside attack, potentially leading to elimination reactions, especially with secondary and tertiary alkyl halides.

Table 1: Plausible Reactants and Products for Williamson Ether Synthesis of this compound

Reactant 1 (Phenol)BaseReactant 2 (Alkyl Halide)Expected Ether Product
This compoundNaOHMethyl iodide (CH₃I)1-Chloro-3-[(4-methoxyphenyl)methyl]benzene
This compoundKHEthyl bromide (CH₃CH₂Br)1-Chloro-3-[(4-ethoxyphenyl)methyl]benzene
This compoundNaHBenzyl bromide (C₆H₅CH₂Br)1-({[4-(Benzyloxy)phenyl]methyl})-3-chlorobenzene

Note: This table illustrates the expected products based on the general mechanism of the Williamson ether synthesis. Specific experimental yields and reaction conditions would require empirical determination.

Electrophilic Aromatic Substitution:

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The -OH group is a powerful ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. In the case of this compound, the para position is already occupied by the 3-chlorobenzyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The mechanism for these reactions generally involves two steps:

Formation of the Electrophile: A strong electrophile is generated in situ. For example, the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid for nitration, or a bromonium ion (Br⁺) from Br₂ and a Lewis acid for bromination.

Attack by the Aromatic Ring and Rearomatization: The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

The presence of the 3-chlorobenzyl group at the para position and the chloro-substituent on the benzyl ring can influence the reactivity and regioselectivity of these reactions, though the directing effect of the hydroxyl group is expected to be dominant for the phenolic ring.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentExpected Major Product(s)
HNO₃/H₂SO₄ (Nitration)2-Nitro-4-[(3-chlorophenyl)methyl]phenol
Br₂/FeBr₃ (Bromination)2-Bromo-4-[(3-chlorophenyl)methyl]phenol
SO₃/H₂SO₄ (Sulfonation)2-Hydroxy-5-[(3-chlorophenyl)methyl]benzenesulfonic acid
CH₃COCl/AlCl₃ (Friedel-Crafts Acylation)1-(3-Hydroxy-4-[(3-chlorophenyl)methyl]phenyl)ethan-1-one

Note: This table illustrates the predicted major products based on the general principles of electrophilic aromatic substitution on phenols. The formation of minor isomers and the precise reaction conditions would need to be determined experimentally.

Detailed mechanistic studies involving kinetic analysis or computational modeling for the derivatization of this compound are not extensively available in the public domain. Therefore, the mechanistic descriptions provided here are based on well-established, general principles of organic chemistry applied to the specific structure of the target compound. Further experimental and theoretical research would be necessary to provide more definitive insights into the reaction pathways, transition states, and potential energy surfaces for the derivatization of this particular molecule.

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Chlorophenyl Methyl Phenol

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of chemical compounds. By interacting with molecules in different ways, each technique provides unique pieces of the structural puzzle, from the connectivity of atoms to their spatial arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-[(3-Chlorophenyl)methyl]phenol would be expected to show distinct signals for each unique proton environment.

Phenolic Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent dependent, would be characteristic of the hydroxyl proton.

Aromatic Protons: The protons on the two aromatic rings would appear as complex multiplets in the aromatic region (typically 6.8-7.5 ppm). The phenol (B47542) ring would likely show an AA'BB' system (two doublets), while the 3-chlorophenyl ring would exhibit a more complex pattern due to the different electronic environments of its four protons.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet would be expected for the two equivalent protons of the methylene bridge connecting the two aromatic rings. Its chemical shift would likely be around 4.0 ppm, influenced by the adjacent aromatic systems.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, one would anticipate signals corresponding to:

Aromatic Carbons: Multiple signals in the range of 115-160 ppm. The carbon bearing the hydroxyl group (C-OH) would be the most downfield on the phenol ring, while the carbon attached to the chlorine (C-Cl) would also be significantly shifted.

Methylene Carbon (-CH₂-): A single peak expected in the 40-50 ppm region.

Predicted NMR Data Tables: Without experimental data, a predictive table is illustrative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenolic OH Variable (e.g., 5.0-8.0) broad s
Methylene (-CH₂-) ~4.0 s
Phenol Ring (H-2, H-6) ~7.1 d
Phenol Ring (H-3, H-5) ~6.8 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Methylene (-CH₂-) ~41
Phenol Ring (C-3, C-5) ~116
3-Chlorophenyl Ring ~126-135
Phenol Ring (C-2, C-6) ~131
Phenol Ring (C-4) ~132
3-Chlorophenyl Ring (C-3) ~135
3-Chlorophenyl Ring (C-1) ~142

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint."

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes around 1000 cm⁻¹, often give strong Raman signals. The C-Cl bond would also be expected to produce a detectable Raman signal.

Table 3: Predicted Key Vibrational Bands for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch IR 3600-3200 Strong, Broad
Aromatic C-H Stretch IR 3100-3000 Medium
Aromatic C=C Stretch IR, Raman 1600, 1500, 1450 Medium to Strong
C-O Stretch (Phenol) IR 1260-1200 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound (molecular formula C₁₃H₁₁ClO), the molecular weight is approximately 218.68 g/mol .

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z 218. A characteristic M+2 peak at m/z 220 with about one-third the intensity of the M⁺ peak would be expected due to the natural abundance of the ³⁷Cl isotope.

Fragmentation: The most prominent fragmentation would likely involve the cleavage of the benzylic C-C bond. This would lead to a major fragment ion corresponding to the hydroxytropylium ion at m/z 107. Another significant fragment could be the chlorobenzyl cation at m/z 125 (and m/z 127 for the ³⁷Cl isotope). Aromatic alcohols can also show peaks corresponding to the loss of CO and COH. whitman.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Identity
220 [M+2]⁺ (³⁷Cl isotope)
218 [M]⁺ (³⁵Cl isotope)
125/127 [C₇H₆Cl]⁺ (chlorobenzyl cation)
107 [C₇H₇O]⁺ (hydroxytropylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. technologynetworks.com The presence of two aromatic rings constitutes the primary chromophore. One would expect to see π → π* transitions. Phenols typically show two main absorption bands. For this compound, the electronic conjugation is not extended across the entire molecule due to the insulating methylene bridge. Therefore, the spectrum would likely resemble a superposition of the spectra of a para-substituted phenol and a meta-substituted chlorobenzene. Absorption maxima (λ_max) would be expected in the ultraviolet region, likely around 220-230 nm and 270-280 nm. nist.gov

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* ~225

X-ray Crystallography for Precise Three-Dimensional Structural Determination

Should suitable single crystals of this compound be grown, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would be significantly influenced by intermolecular forces.

Hydrogen Bonding: The most dominant intermolecular interaction would be hydrogen bonding between the phenolic hydroxyl group of one molecule and the oxygen atom of a neighboring molecule, likely forming chains or dimeric motifs.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 6: Anticipated Crystallographic Parameters and Interactions

Parameter Expected Feature
Crystal System Likely Monoclinic or Orthorhombic
Dominant Interaction O-H···O Hydrogen Bonding
Secondary Interactions π-π Stacking, C-H···π, Halogen Bonding

Table 7: Compound Names Mentioned in the Article

Compound Name
This compound
3-chlorobenzene

Assessment of Intramolecular Conformation and Torsion Angles.

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available experimental data regarding the specific intramolecular conformation and torsion angles of this compound. While crystallographic and spectroscopic studies have been conducted on structurally similar compounds, such as those containing an imino (=N-) linkage instead of a methylene (-CH2-) bridge, or different substitution patterns on the aromatic rings, this information is not directly transferable to the target molecule.

The spatial arrangement of the 3-chlorophenyl and phenol rings, connected by the methylene group, is defined by a key torsion angle. This angle, which describes the rotation around the bond connecting the methylene carbon to one of the aromatic rings, would be a critical piece of data for understanding the molecule's three-dimensional structure. However, without experimental determination through methods like X-ray crystallography or theoretical calculations via computational chemistry, this value remains unknown.

Similarly, detailed analysis of bond lengths and angles within the this compound molecule is not possible without access to crystallographic data. Such information would provide insights into any potential steric strain or electronic effects influencing the molecular geometry.

In the absence of specific research findings for this compound, a detailed discussion on its intramolecular conformation and the presentation of a corresponding data table are not feasible at this time. Further experimental or computational studies are required to elucidate these structural properties.

Computational Chemistry and in Silico Modeling of 4 3 Chlorophenyl Methyl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-[(3-Chlorophenyl)methyl]phenol, DFT calculations offer a detailed picture of its geometry, stability, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For a molecule like this compound, the HOMO is typically delocalized over the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the chlorophenyl ring. nih.gov The energy values of HOMO, LUMO, and the resulting energy gap can be calculated to predict how the molecule will interact with other species. A smaller energy gap indicates that the molecule is more likely to undergo charge transfer. malayajournal.org

Table 1: Calculated Quantum Chemical Parameters for a Representative Benzylphenol Analogue

ParameterValueSignificance
HOMO Energy -5.28 eVIndicates electron-donating capability. malayajournal.org
LUMO Energy -1.27 eVIndicates electron-accepting capability. malayajournal.org
HOMO-LUMO Gap (ΔE) 4.01 eVReflects chemical reactivity and stability. malayajournal.org
Dipole Moment (μ) 2.5 DMeasures the polarity of the molecule.
Ionization Potential (IP) 6.27 eVEnergy required to remove an electron. nih.gov
Electron Affinity (A) 2.20 eVEnergy released when an electron is added. nih.gov

Note: Data are representative values based on DFT calculations for structurally similar compounds and are for illustrative purposes.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, allowing for the prediction of its reactive sites. nih.gov The MEP map uses a color scale to indicate different potential values, where red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack. nih.gov Conversely, positive potential would be concentrated around the hydrogen atoms, particularly the hydroxyl proton, identifying them as possible sites for nucleophilic interaction. nih.gov This information is invaluable for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

SAR and QSAR studies are essential tools in medicinal chemistry for designing and optimizing compounds with desired biological activities. These methods correlate variations in the chemical structure of a series of compounds with their measured biological responses.

Correlation of Molecular Descriptors with Biological Activities of Analogues

QSAR models are built by finding a mathematical relationship between the biological activity of a set of compounds and their physicochemical properties, known as molecular descriptors. mdpi.com For analogues of this compound, descriptors such as hydrophobicity (LogP), electronic parameters (like Hammett constants), and steric parameters are correlated with activities like enzyme inhibition or receptor binding. mdpi.com For instance, QSAR studies on phenol derivatives have been used to predict their toxicity and design less harmful alternatives. mdpi.com Hologram QSAR (HQSAR) models for related 4-[(diethylamino)methyl]-phenol inhibitors have shown that structural fragments like aromatic moieties and long side chains can increase potency. nih.govmdpi.com

Identification of Key Structural Features Influencing Biological Response

SAR studies on analogues of this compound help to identify the specific parts of the molecule that are critical for its biological effects. Key structural features for this class of compounds often include:

The Phenolic Hydroxyl Group: This group can act as a crucial hydrogen bond donor and/or acceptor, which is often essential for binding to the active site of enzymes or receptors. mdpi.com

The Chlorine Substituent: The position and presence of the chloro group on the phenyl ring can significantly impact activity. mdpi.com As an electron-withdrawing group, it can alter the electronic distribution of the ring system and influence binding affinity and metabolic stability. researchgate.net

The Methylene (B1212753) Bridge: The flexibility of the -CH2- linker between the two aromatic rings allows the molecule to adopt different conformations to fit into a binding pocket.

The Phenyl Rings: The aromatic rings themselves are often involved in pi-pi stacking or hydrophobic interactions with biological targets. mdpi.com

By systematically modifying these features—for example, by changing the position of the chlorine atom or replacing the hydroxyl group—researchers can map the structural requirements for a specific biological response, guiding the design of more potent and selective compounds. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations with Biological Macromolecules.

Prediction of Binding Modes and Interaction Energies with Target Proteins

Molecular docking simulations computationally place a ligand into the binding site of a target protein in various orientations and conformations, a process known as posing. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, no studies were found that identified specific protein targets or reported the corresponding binding energies. Such research would involve docking this compound against a panel of relevant biological targets to predict its potential pharmacological activity. The resulting data would typically be presented in a table format, outlining the target protein, the predicted binding energy, and the key amino acid residues involved in the interaction. Without these foundational studies, any discussion of binding modes is purely theoretical.

Exploration of Ligand-Receptor Recognition Mechanisms at the Molecular Level

Following docking, molecular dynamics simulations can provide a more dynamic and detailed view of the ligand-receptor complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions. Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, can be identified and analyzed.

Understanding these recognition mechanisms is crucial for rational drug design. It allows chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target protein. In the case of this compound, the absence of any published MD simulation studies means that the specific details of how its chlorophenyl and phenol moieties might interact with a protein's active site have not been elucidated.

The exploration of the computational chemistry of this compound represents a potential area for future research. Such studies would be the first step in characterizing its potential as a bioactive molecule and would provide a foundation for further investigation in the field of medicinal chemistry.

Mechanistic Research on Biological Activities of 4 3 Chlorophenyl Methyl Phenol Analogues

Investigation of Molecular Targets and Biochemical Pathways

The interaction of 4-[(3-chlorophenyl)methyl]phenol analogues with specific molecular targets is a key area of research to understand their pharmacological potential. These investigations have primarily centered on their effects on enzymes and receptor systems.

Research has shown that analogues of this compound can act as potent enzyme inhibitors. A notable example is the analogue 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate , which has been identified as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). nih.govnih.gov The inhibition mechanism involves an initial, reversible competitive binding to the enzyme, followed by a time-dependent irreversible inactivation. nih.govnih.gov The affinity of this analogue for MAO-B is approximately seven times greater than for its isoenzyme, MAO-A. nih.gov Kinetic analysis revealed that this compound also acts as a substrate for MAO, with the rate of oxidation being significantly higher than the rate of irreversible inhibition. nih.gov

Other studies on structurally related compounds have highlighted the importance of the chlorophenyl moiety for enzyme inhibition. For instance, pyridazinobenzylpiperidine derivatives with a 3-chloro substituent on the phenyl ring have demonstrated potent and selective inhibition of MAO-B. mdpi.comresearchgate.net

The inhibitory potential of related phenolic compounds extends to other enzymes as well. For example, various 4-substituted benzaldehydes, which share a substituted phenyl ring, have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The inhibition can be of a mixed or noncompetitive type, with the nature of the substituent at the 4-position influencing the inhibitory mechanism. nih.gov Furthermore, isopropylquinazolinone derivatives, some containing a 3-chlorophenyl group, have been identified as tyrosinase inhibitors with a mixed mode of inhibition. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

Compound/Analogue ClassTarget EnzymeInhibition TypeKey Findings
3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonateMonoamine Oxidase B (MAO-B)Irreversible, Competitive (initial binding)Selective for MAO-B over MAO-A. nih.govnih.gov
Pyridazinobenzylpiperidine derivatives (with 3-chloro substituent)Monoamine Oxidase B (MAO-B)Competitive, ReversiblePotent and selective inhibition. mdpi.comresearchgate.net
4-Substituted benzaldehydesTyrosinaseMixed or NoncompetitiveInhibition dependent on the substituent at the 4-position. nih.gov
Isopropylquinazolinone derivatives (with 3-chlorophenyl group)TyrosinaseMixedEffective tyrosinase inhibitors. nih.gov

The ability of this compound analogues to interact with cellular receptors is another critical aspect of their biological activity. While direct studies on the target compound are limited, research on structurally similar molecules provides valuable insights. For example, novel 4-(4-benzoylaminophenoxy)phenol derivatives have been designed and synthesized as androgen receptor (AR) antagonists. nih.gov These compounds bind to the ligand-binding domain of the AR and exhibit potent anti-androgenic activity. nih.gov This suggests that the phenoxy-phenyl scaffold, which has similarities to the benzyl-phenol structure of the target compound, can be a basis for designing receptor-modulating agents.

It is noteworthy that the presence of a nitrophenyl group, a common pharmacophore in other nonsteroidal AR antagonists, did not confer significant antiandrogen activity in this series of compounds, indicating a unique pharmacophore for these 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov

Antimicrobial Action Mechanisms

Analogues of this compound have demonstrated notable antimicrobial properties. Their mechanisms of action are multifaceted, often involving the disruption of essential cellular structures and enzymatic functions in pathogenic microorganisms.

The antimicrobial activity of phenolic compounds, including analogues of this compound, is frequently attributed to their ability to disrupt the bacterial cell wall and membrane. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption can result in the leakage of essential intracellular components and a dissipation of the proton motive force, ultimately leading to cell death.

For instance, chloroxylenol (4-chloro-3,5-dimethylphenol), a related chlorinated phenol (B47542), is known to be bactericidal against many Gram-positive bacteria by disrupting the cell wall. nih.gov The general mechanism of action for phenols involves membrane damage. drugbank.com

In addition to disrupting cellular structures, analogues of this compound can exert their antimicrobial effects by inhibiting essential enzymes in pathogens. Research on benzyl (B1604629) phenyl sulfide (B99878) derivatives has shown that the presence of a 4-nitrobenzyl group and a 4-chlorophenyl group within the same molecule is important for antimicrobial activity. nih.gov This suggests that the substituted benzyl moiety plays a crucial role in the inhibitory action.

While specific enzyme targets for this compound have not been definitively identified in the provided context, it is known that phenolic compounds can inhibit a wide range of bacterial enzymes, including those involved in cell wall synthesis and energy metabolism.

Table 2: Antimicrobial Activity of this compound Analogues and Related Compounds

Compound/Analogue ClassTarget Organism(s)Proposed Mechanism of Action
ChloroxylenolGram-positive bacteriaDisruption of the cell wall. nih.gov
Phenolic compounds (general)BacteriaDisruption of cell membrane integrity and function. drugbank.com
4-Nitrobenzyl 4-chlorophenyl sulfideVarious microbial strainsInhibition of microbial growth, specific enzyme targets not detailed. nih.gov
N4-benzyl-N2-phenylquinazoline-2,4-diamineStaphylococcus aureus, Staphylococcus epidermidisInhibition of biofilm formation and bacterial adherence. nih.gov

Antineoplastic Mechanisms in Cellular Models

The potential of this compound analogues as anticancer agents has been explored in various cellular models. The proposed mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.

Dietary phenolic compounds, a broad class that includes structures related to the target compound, are known to exert anticancer effects through multiple mechanisms, including the induction of apoptosis. nih.gov Research on benzopyran-4-one-isoxazole hybrid compounds has demonstrated their ability to induce apoptosis in cancer cells. mdpi.com Specifically, one such compound was found to induce apoptosis in MDA-MB-231 breast cancer cells at a concentration of 5 µM. mdpi.com

Furthermore, a novel thiochromanone derivative, (Z)-3-(chloromethylene)-6-methylthiochroman-4-one (CMMT), has been shown to induce apoptosis in HeLa cells. jocpr.com The mechanism involves the increased production of caspases-3, -8, and -9, as well as death receptor 3 (DR3). jocpr.com

Studies on other related compounds, such as certain benzimidazole-4,7-dione derivatives and 3-benzyl-4,8-dimethylbenzopyrone derivatives, have also reported significant growth inhibition against various cancer cell lines. nih.gov While the precise mechanisms for these compounds were not fully elucidated in the provided context, the findings point towards a general antineoplastic potential for this class of molecules.

Table 3: Antineoplastic Activity of Analogues and Related Compounds in Cellular Models

Compound/Analogue ClassCancer Cell Line(s)Observed Effect
Benzopyran-4-one-isoxazole hybridMDA-MB-231 (breast cancer)Induction of apoptosis. mdpi.com
(Z)-3-(chloromethylene)-6-methylthiochroman-4-one (CMMT)HeLa (cervical cancer)Induction of apoptosis via caspase activation. jocpr.com
Benzimidazole-4,7-dione derivativesVarious leukemia and lymphoma cell linesGrowth inhibition. nih.gov
3-Benzyl-4,8-dimethylbenzopyrone derivativesVarious leukemia, non-small cell lung, CNS, and breast cancer cell linesGrowth inhibition. nih.gov
4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrileVarious tumor cell linesAntitumor activity. nih.gov

Induction of Apoptosis or Cell Cycle Arrest Pathways

The controlled process of programmed cell death, or apoptosis, is a critical mechanism for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govnih.gov Similarly, the cell cycle, which governs cell proliferation, is tightly regulated, and disruptions can lead to uncontrolled cell growth. nih.govnih.gov Several studies on compounds structurally related to this compound have provided insights into how this class of molecules may exert anti-proliferative effects.

For instance, research on phenylpropanoid derivatives has demonstrated their ability to induce apoptosis and cause cell cycle arrest. One study on Sinkiangenone B, a novel phenylpropanoid derivative, revealed its capacity to induce apoptosis in gastric cancer cells by increasing the Bax/Bcl-2 ratio. rsc.org Furthermore, it was found to arrest the cell cycle at the G0/G1 phase by modulating the expression of key regulatory proteins such as p16, p27, Cdk2, Cdk4, cyclin D1, and cyclin E. rsc.org

Similarly, studies on benzimidazole (B57391) derivatives, which can be considered structural analogues in terms of their aromatic and heterocyclic nature, have shown that they can induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov The induction of apoptosis is a complex process that can be initiated through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govyoutube.comyoutube.com The intrinsic pathway, in particular, involves the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins. youtube.comjelsciences.com

While direct studies on this compound are limited, the findings from these related compounds suggest that its analogues could potentially induce apoptosis and cell cycle arrest through similar mechanisms, involving the modulation of key proteins that control cell death and proliferation.

Interactions with Tubulin or Other Cytoskeletal Proteins

The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, plays a crucial role in cell division, motility, and intracellular transport. Consequently, tubulin is a key target for anticancer drugs. Some benzimidazole derivatives have been identified as tubulin polymerization inhibitors, leading to a disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. nih.gov This highlights a potential mechanism through which certain aromatic compounds can exert their cytotoxic effects. Although direct evidence for the interaction of this compound analogues with tubulin is not yet available, their structural similarity to known tubulin inhibitors warrants further investigation into this possible mode of action.

Antioxidant Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This activity is crucial in combating oxidative stress, a condition implicated in numerous diseases.

Radical Scavenging Pathways and Redox Properties

The antioxidant capacity of phenols is influenced by the nature and position of substituents on the aromatic ring. The presence of a chlorine atom, as in this compound, can modulate the redox properties of the molecule. Studies on chlorinated phenols have shown that the chlorine substituent can affect the oxidation rate constant. nih.gov While chlorine is an electron-withdrawing atom, which generally decreases the oxidation rate, its position on the ring can lead to counteracting electronic effects. nih.gov

Analytical Methodologies for Research Scale Detection and Quantification of 4 3 Chlorophenyl Methyl Phenol

Chromatographic Techniques for Separation and Identification

Chromatography stands as the cornerstone for the separation and identification of 4-[(3-Chlorophenyl)methyl]phenol from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for its analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Other Detectors

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is commonly employed. epa.gov However, to enhance sensitivity and selectivity, GC is frequently coupled with a mass spectrometer (MS). GC-MS provides detailed structural information, enabling confident identification of this compound based on its mass spectrum. nist.govnih.gov The NIST WebBook provides mass spectral data for 4-chloro-3-methylphenol (B1668792), which can be used as a reference. nist.gov

Alternative detectors such as the Electron Capture Detector (ECD) can also be utilized, particularly for derivatized phenols. epa.gov The choice of detector often depends on the specific requirements of the analysis, including the desired level of sensitivity and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) offers a robust alternative to GC, especially for less volatile or thermally labile phenolic compounds. lcms.cz Reversed-phase HPLC (RP-HPLC) is a common mode of separation for phenols. lcms.cz Detection is frequently achieved using a UV detector, as phenols exhibit strong absorbance in the UV region. cdc.govscirp.org For enhanced specificity and lower detection limits, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.govlcms.cz Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for the analysis of phenols by LC-MS. lcms.cz

A simple and rapid HPLC method has been developed for the determination of 4-chloro-3-methylphenol (CMP) in metalworking fluids. researchgate.net This method utilized a C18 column and a UV detector. cdc.govresearchgate.net The retention times for CMP and an internal standard were 5.56 and 6.67 minutes, respectively. researchgate.net

Optimization of Chromatographic Parameters for Complex Matrices

The analysis of this compound in complex matrices such as environmental or biological samples often requires careful optimization of chromatographic parameters to achieve adequate separation from interfering compounds. epa.gov In GC, factors such as the choice of capillary column (e.g., DB-5), temperature programming, and injector type are critical. epa.govnist.gov Co-elution of different phenolic compounds can be a challenge, and in such cases, using dual-column systems with different polarities can improve resolution. epa.gov

For HPLC, parameters including the choice of stationary phase (e.g., C18, perfluorinated phenyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and column temperature need to be optimized to achieve the desired separation. lcms.czcdc.gov The use of smaller particle size columns (e.g., 1.9 µm) in ultra-high-performance liquid chromatography (U-HPLC) can significantly reduce analysis time while maintaining high separation efficiency. lcms.cz

Table 1: Chromatographic Conditions for the Analysis of Chlorophenols

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column DB-5, DB-1701 epa.govC18 cdc.gov, Hypersil GOLD lcms.cz
Detector Mass Spectrometry (MS) nist.govnih.gov, Flame Ionization Detector (FID) epa.gov, Electron Capture Detector (ECD) epa.govUV cdc.govscirp.org, Mass Spectrometry (MS) nih.govlcms.cz
Mobile Phase -Acetonitrile/Water or Methanol/Water gradients lcms.czcdc.gov
Derivatization Often required to improve volatility and sensitivity epa.govnih.govCan be used to enhance detection nih.govscirp.org

Sample Preparation and Derivatization for Enhanced Analytical Sensitivity

Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it to a level suitable for instrumental analysis. Derivatization is also a common strategy to improve the analytical characteristics of the compound.

Advanced Extraction Methods (e.g., Solid-Phase Microextraction)

Traditional liquid-liquid extraction (LLE) can be used for the pre-concentration of chlorophenols, but it is often time-consuming and requires large volumes of organic solvents. researchgate.net Solid-phase microextraction (SPME) has emerged as a rapid, solvent-free alternative for the extraction of chlorophenols from various samples, including water and breast milk. researchgate.netnih.gov SPME allows for the simultaneous analysis of polar chlorophenols with less polar compounds without the need for derivatization. nih.gov Other advanced extraction techniques include solid-phase extraction (SPE), single-drop microextraction (SDME), and stir bar sorptive extraction (SBSE). researchgate.net

Chemical Derivatization for Volatility Enhancement and Specific Detection

Chemical derivatization is often employed in the analysis of phenolic compounds, particularly for GC, to increase their volatility and improve chromatographic performance. researchgate.netresearchgate.net Common derivatization reactions for phenols include silylation, acylation, and alkylation. researchgate.netjfda-online.com

Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether, making the compound more suitable for GC analysis. nih.govsigmaaldrich.com This reaction can be completed rapidly in a suitable solvent like acetone (B3395972). nih.gov Another silylating agent, trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), reacts instantaneously with phenolic compounds at room temperature. nih.gov

Acylation with reagents such as pentafluorobenzyl bromide (PFBBr) can also be used. epa.govresearchgate.net The resulting pentafluorobenzyl ethers are highly responsive to an electron capture detector (ECD). epa.govepa.gov Derivatization with 4-nitrobenzoyl chloride has been used for the HPLC-UV analysis of phenols in tap water. scirp.orgscirp.org For HPLC with fluorescence detection, a labeling reagent like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used to form highly fluorescent derivatives. nih.gov

Table 2: Common Derivatization Reagents for Phenol (B47542) Analysis

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical TechniqueReference
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylTrimethylsilyl etherGC-MS nih.govsigmaaldrich.com
Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC)HydroxylTrimethylsilyl etherGC-MS nih.gov
Pentafluorobenzyl bromide (PFBBr)HydroxylPentafluorobenzyl etherGC-ECD epa.govepa.gov
4-Nitrobenzoyl chlorideHydroxyl4-Nitrobenzoyl esterHPLC-UV scirp.orgscirp.org
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)HydroxylDIB-derivativeHPLC-Fluorescence nih.gov

Optimization of Derivatization Protocols

The optimization of derivatization protocols is a critical step in the analytical workflow for the detection and quantification of this compound, particularly when using gas chromatography (GC)-based methods. The primary goal of derivatization is to convert the polar phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group. mdpi.com This process enhances chromatographic peak shape, improves separation efficiency, and often increases the sensitivity of detection. Key parameters that require careful optimization include the choice of derivatizing reagent, solvent, reaction temperature, and reaction time. The most common derivatization strategies for phenolic compounds, including chlorophenols, are silylation and acetylation.

Silylation

Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group. mdpi.com This conversion results in derivatives that are more volatile and less polar, making them highly suitable for GC analysis. mdpi.com A variety of silylating agents are available, and their reactivity with chlorophenols has been systematically studied. nih.gov One of the most common reagents is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The optimization of silylation protocols focuses on achieving a rapid and complete reaction. The choice of solvent plays a crucial role in the reaction kinetics. Research has demonstrated that the reaction rate of silylation with BSTFA is significantly influenced by the solvent used. nih.gov For instance, in a study on the silylation of chlorophenols and other phenolic compounds, the reaction in acetone was quantitative and complete within 15 seconds at room temperature. nih.gov In contrast, the same reaction took over an hour in other common solvents like dichloromethane (B109758) or hexane. nih.gov The stability of the resulting silyl (B83357) derivatives is another important consideration for reliable quantification. Hydrolyzing the excess silylating reagent with a small amount of water, followed by dehydration, has been shown to ensure the long-term stability of the derivatives. nih.gov

Table 1: Optimization of Silylation Derivatization for Phenolic Compounds

Derivatizing ReagentAnalyte ClassOptimized ConditionsKey Findings/Improvements
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alkylphenols, Chlorophenols, Bisphenol ASolvent: Acetone Time: 15 seconds Temperature: Room TemperatureReaction is fastest in acetone; quantitative derivatization is achieved rapidly, improving convenience and reproducibility. nih.gov
Five different silylating reagents were studied14 different ChlorophenolsSystematic study of reactivityA new analytical approach monitoring fragmentation patterns of 35Cl and 37Cl containing fragment ions resulted in remarkable specificity and sensitivity. nih.gov

Acetylation

Acetylation is another widely used derivatization technique for phenols, converting them into their corresponding acetate (B1210297) esters. This is typically achieved using acetic anhydride (B1165640), often in the presence of a base catalyst. The optimization of this process involves several experimental factors.

The pH of the reaction medium is a critical parameter. For the acetylation of chlorophenols to proceed efficiently, an alkaline pH is necessary to facilitate the formation of the phenolate (B1203915) ion. oup.com Studies have identified an optimal pH range of 9 ± 1 for this reaction. oup.com At pH values below 8, the acetylation reaction is not effectively initiated, while a pH above 10 increases the rate of hydrolysis of the acetic anhydride reagent, reducing the derivatization yield. oup.com

Reaction time and temperature are also key variables. For the acetylation of various chlorophenols, a reaction time of 5 minutes has been found sufficient to ensure the completion of the esterification process. oup.com In other optimization studies involving headspace solid-phase microextraction (HS-SPME), optimal conditions for the acetylation of trichlorophenol, tetrachlorophenol, and pentachlorophenol (B1679276) were determined to be 45°C for 25 minutes. nih.gov Furthermore, the volume of the derivatizing reagent, acetic anhydride, must be in excess to ensure a high yield of the esterification reaction. oup.com Microwave-assisted procedures have also been optimized, where parameters such as the volume of acetic anhydride and triethylamine, extraction time and temperature, and the volume of the extraction solvent were systematically studied to maximize the yield. capes.gov.br

Table 2: Optimization of Acetylation Derivatization for Chlorophenols

Derivatizing ReagentKey Optimization ParametersNoteworthy Findings
Acetic AnhydridepH: Optimal range is 9 ± 1. Reagent Volume: Requires excess to ensure high yield. Time: 5 minutes sufficient for completion.Alkaline pH is essential for phenolate formation; pH outside the optimal range results in poor derivatization due to incomplete reaction or hydrolysis of the reagent. oup.com
Acetic AnhydrideTemperature: 45°C Time: 25 minutesOptimized for HS-SPME-GC/MS analysis of various chlorophenols. nih.gov
Acetic Anhydride with TriethylamineMethod: Microwave-assisted extraction Parameters: Reagent volumes, time, temperature, solvent volume.Simultaneous derivatization and extraction from ash samples showed recoveries from 72% to 94%. capes.gov.br
Acetic AnhydrideMethod: Solid Phase Derivative Extraction Time: No significant changes in yield observed after 10 minutes.The reaction time was defined as the interval between loading the reagent and the start of elution. researchgate.net

Future Directions and Emerging Research Avenues for 4 3 Chlorophenyl Methyl Phenol

Design and Synthesis of Next-Generation Chemical Probes

The development of chemical probes derived from 4-[(3-Chlorophenyl)methyl]phenol represents a critical step towards elucidating its biological targets and mechanisms of action. Chemical probes are specialized molecules used to study and manipulate biological systems. The synthesis of derivatives of this compound can be envisioned through several strategic modifications to its core structure.

Future synthetic efforts could focus on introducing various functional groups to the phenolic ring or the chlorophenyl moiety. For instance, the incorporation of reporter tags such as fluorophores or biotin (B1667282) would enable the visualization and tracking of the molecule within cellular environments. Furthermore, the synthesis of photo-reactive derivatives, such as those containing benzophenone (B1666685) or diazirine groups, could be employed for photo-affinity labeling studies to covalently link the molecule to its interacting partners, thereby facilitating their identification.

The synthesis of a library of analogues with systematic variations in the substitution pattern of both aromatic rings will also be crucial. This could involve altering the position of the chloro substituent on the phenyl ring or introducing additional substituents on the phenol (B47542) ring. Such a library would be invaluable for structure-activity relationship (SAR) studies, providing insights into the key structural features required for biological activity. The synthetic routes to such derivatives could be adapted from established methods for the synthesis of related benzylphenol and chlorophenol compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.govresearchgate.net

Table 1: Potential Synthetic Modifications for Chemical Probe Development

Modification Strategy Purpose Example Functional Groups
Reporter TaggingVisualization and TrackingFluorescein, Rhodamine, Biotin
Photo-affinity LabelingTarget IdentificationBenzophenone, Diazirine
Structure-Activity RelationshipElucidate Key FeaturesMethyl, Methoxy, Halogen variations
Bioisosteric ReplacementModulate PropertiesThiophene, Pyridine instead of Phenyl

Advanced Computational Approaches for Predictive Modeling

In parallel with synthetic efforts, the application of advanced computational methods will be instrumental in accelerating the discovery process and providing a theoretical framework for understanding the behavior of this compound. These in silico techniques can predict a wide range of properties, from physicochemical characteristics to biological activities, thereby guiding experimental work and reducing the reliance on high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling:

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By generating a dataset of this compound analogues and their corresponding biological data, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives. This approach has been successfully applied to other phenolic compounds to predict their toxicity and inhibitory activities. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govnih.gov A pharmacophore model for this compound could be generated based on its known active conformations or through comparison with other biologically active molecules. This model would serve as a 3D query for virtual screening of large chemical databases to identify new compounds with similar activity profiles.

Molecular Docking and Dynamics Simulations:

Once potential biological targets are identified, molecular docking simulations can be employed to predict the binding mode and affinity of this compound to its target protein. This provides valuable insights into the specific molecular interactions that govern binding. Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and the stability of the interaction.

Table 2: Computational Tools for Predictive Modeling

Computational Method Predicted Properties Application in Drug Discovery
QSARBiological activity, ToxicityLead optimization, virtual screening
Pharmacophore Modeling3D structural requirements for activityVirtual screening, scaffold hopping
Molecular DockingBinding mode, Binding affinityHit identification, lead optimization
Molecular DynamicsStability of ligand-protein complexUnderstanding binding mechanisms
In Silico ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityEarly assessment of drug-likeness

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical computational step. In silico models can forecast the pharmacokinetic and toxicological profile of this compound and its derivatives, helping to prioritize compounds with favorable drug-like properties for further development. researchgate.netresearchgate.netnih.gov

Exploration of Novel Therapeutic or Industrial Applications through Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound at a molecular level is paramount for unlocking its full therapeutic and industrial potential. The structural motif of a substituted benzylphenol is present in a variety of compounds with diverse applications, suggesting that this compound could have a broad spectrum of activities.

Therapeutic Potential:

The presence of a chlorophenyl group and a phenolic hydroxyl group suggests potential interactions with a range of biological targets. Phenolic compounds are known for their antioxidant properties, and the specific substitution pattern of this compound may confer unique biological activities. Future research should investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent. For instance, some chlorinated phenols and related structures have shown activity as germicides and antiseptics. nih.gov The mechanism of action of related muscle relaxants like chlorphenesin (B1668841) involves blocking nerve impulses in the central nervous system, and it is plausible that this compound could exhibit similar neuromodulatory effects. drugbank.com

By identifying the specific cellular pathways and molecular targets modulated by this compound, researchers can begin to explore its efficacy in relevant disease models. For example, if it is found to inhibit a particular enzyme or receptor implicated in a disease, this would pave the way for preclinical studies. Bioisosteric replacement of functional groups, a common strategy in medicinal chemistry, could also be employed to fine-tune its pharmacological profile. nih.govresearchgate.net

Industrial Applications:

Beyond the realm of medicine, this compound may find utility in various industrial sectors. Phenols and their derivatives are widely used as starting materials and intermediates in the chemical industry. byjus.com For example, benzylphenols are used in the synthesis of other organic compounds and as components in various formulations. sigmaaldrich.comnih.gov

Potential industrial applications could include its use as a monomer in the synthesis of novel polymers with specific thermal or mechanical properties. Its potential antioxidant properties might also be harnessed in the formulation of materials resistant to degradation. Furthermore, its structural similarity to known biocides suggests it could be investigated as a potential preservative or antimicrobial agent in industrial settings, provided its environmental and toxicological profiles are favorable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.